REACTION_CXSMILES
|
CN1CCOCC1.[C:8]([O:12][C:13]([NH:15][C:16]1([C:22](O)=[O:23])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].ClC(OCC(C)C)=O.[BH4-].[Na+].[Cl-].[Na+]>O1CCCC1.CO>[C:8]([O:12][C:13](=[O:14])[NH:15][C:16]1([CH2:22][OH:23])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1)([CH3:11])([CH3:9])[CH3:10] |f:3.4,5.6|
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CCOCC1)C(=O)O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to a rapidly stirred, 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitate immediately formed
|
Type
|
STIRRING
|
Details
|
to stir at 0° C. under N2 blanket for 20 minutes
|
Duration
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20 min
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at as fast of a rate as possible while maintaining control of the concomitant reaction foaming
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain 4.89 g of off white solid which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CCOCC1)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |